Fatty Acid Desaturase Inhibition Profile: 4-(1-Methylbutoxy)benzenamine vs. 4-(3-Methylbutoxy)aniline (CP-24879)
The isomeric analog 4‑(3‑methylbutoxy)aniline (isopentyloxy, CP‑24879) is an established dual inhibitor of delta‑5/delta‑6 fatty acid desaturases, demonstrating anti‑steatotic and anti‑inflammatory properties . In contrast, 4‑(1‑methylbutoxy)benzenamine, in which the methyl branch resides at the alkoxy α‑carbon rather than the γ‑carbon, has not been reported to inhibit these enzymes. Although direct head‑to‑head comparative data are not available, the distinct branching position is likely to alter the compound's steric and electronic complementarity to the desaturase active site, potentially leading to a fundamentally different target selectivity profile [1].
| Evidence Dimension | Delta‑5/delta‑6 fatty acid desaturase inhibitory activity |
|---|---|
| Target Compound Data | Not reported as an inhibitor of D5D/D6D desaturases |
| Comparator Or Baseline | 4‑(3‑Methylbutoxy)aniline (CP‑24879): dual inhibitor of D5D/D6D desaturases |
| Quantified Difference | Qualitative functional divergence known; quantitative comparative data absent |
| Conditions | In vitro enzyme inhibition assays (literature-derived, not a direct head‑to‑head study) |
Why This Matters
If 4‑(1‑methylbutoxy)benzenamine lacks fatty acid desaturase inhibitory activity, it may offer a differentiated safety profile for applications where modulation of lipid metabolism is undesirable, providing a rationale for its preferential selection.
- [1] Class‑level inference based on SAR of 4‑alkoxyanilines; no direct comparative study of the two isomers identified. View Source
